molecular formula C9H8N2O2S B4765174 methyl 5-amino-2-thiocyanatobenzoate

methyl 5-amino-2-thiocyanatobenzoate

Cat. No.: B4765174
M. Wt: 208.24 g/mol
InChI Key: ZBDUNUWNQXSJSQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 5-amino-2-thiocyanatobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-9(12)7-4-6(11)2-3-8(7)14-5-10/h2-4H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDUNUWNQXSJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-2-thiocyanatobenzoate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which is then further processed to introduce the amino and thiocyanato groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-thiocyanatobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 5-amino-2-thiocyanatobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 5-amino-2-thiocyanatobenzoate involves the interaction of its functional groups with various molecular targets. The thiocyanato group can participate in nucleophilic substitution reactions, while the amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Q & A

(Basic) What are the established synthetic pathways for methyl 5-amino-2-thiocyanatobenzoate, and what key reaction conditions influence yield and purity?

The synthesis involves sequential functionalization:

Amino group introduction : Reduction of a nitro precursor using SnCl₂ in HCl/ethyl acetate under reflux (85–90% yield) .

Thiocyanation : Nucleophilic aromatic substitution with KSCN/CuCN in DMF at 80–100°C (45–68% yield) or Pd-catalyzed coupling with arylisothiocyanates (72–85% yield) .
Critical conditions :

  • pH control during reduction (pH 2–3 prevents side reactions)
  • Anhydrous DMF for thiocyanation to avoid hydrolysis
  • Microwave-assisted synthesis reduces reaction time (15 min, 88% yield)

(Advanced) How can conflicting NMR data between experimental results and computational predictions be resolved for thiocyanate-containing benzoate derivatives?

Methodological approaches include:

  • Variable-temperature NMR to detect dynamic effects (e.g., rotational barriers)
  • 2D heteronuclear spectroscopy (HSQC/HMBC) to confirm connectivity between thiocyanate (-SCN) and aromatic protons
  • Solid-state NMR/X-ray crystallography for unambiguous structural assignment (e.g., C≡N bond length: 1.16–1.21 Å)
  • DFT validation using hybrid functionals (B3LYP) with implicit solvent models (RMSD <0.1 ppm for ¹H)

(Basic) What chromatographic techniques are most effective for purifying this compound?

MethodConditionsPurity AchievedReference
Reversed-phase HPLCC18 column, ACN/H₂O + 0.1% formic acid95–98%
Silica gel chromatographyEthyl acetate/hexane (3:7 → 1:1)90–93%
Flash chromatographyDCM/MeOH (95:5 → 90:10)88–92%

(Advanced) What mechanistic considerations are critical when optimizing thiocyanation reactions on amino-substituted benzoate esters?

Key factors:

  • Amino protection : Boc groups prevent undesired N-thiocyanation .
  • Solvent effects : DMF enhances SCN⁻ nucleophilicity (rate increase by 3× vs. THF) .
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems (65% → 82%) .
  • Competing pathways : IR monitoring (C≡N stretch at 2100 cm⁻¹) differentiates thiocyanate from isothiocyanate byproducts .

(Basic) What spectroscopic characterization methods are essential for confirming the structure?

  • ¹H/¹³C NMR :
    • Aromatic protons: δ 6.5–8.0 ppm (doublets for para-substitution) .
    • Thiocyanate carbon: δ 110–120 ppm .
  • IR : C≡N (2050–2150 cm⁻¹), ester C=O (1700–1750 cm⁻¹) .
  • HRMS : [M+H]⁺ calculated for C₉H₈N₂O₂S: 209.0384; observed: 209.0381 (Δ = 1.4 ppm) .

(Advanced) How does the thiocyanate group influence palladium-catalyzed cross-coupling reactivity?

  • Electronic effects :
    • Deactivates ring toward electrophilic substitution (Hammett σₚ = +0.66) .
    • Slows Suzuki coupling by 20–35% vs. chloro analogs due to stronger Pd–SCN binding .
  • Unique reactivity :
    • Acts as a directing group in C–H activation (e.g., ortho-arylation with Pd(OAc)₂/XPhos) .

(Basic) What stability considerations are important during storage?

  • Moisture : Store under argon with 3Å molecular sieves (-20°C) .
  • Light : Amber vials prevent photodegradation (t₁/₂ = 14 days under UV vs. >6 months in dark) .
  • Thermal : Decomposition onset at 145°C (DSC) – avoid heating above 100°C .

(Advanced) What computational approaches predict reactivity in multi-step syntheses?

  • DFT calculations : B3LYP/6-311+G(d,p) identifies nucleophilic sites (Fukui f⁻ indices >0.15) .
  • Molecular dynamics : Simulate solvation effects in DMF (radial distribution functions show SCN⁻–DMF coordination) .
  • Transition state analysis : Nudged Elastic Band method calculates activation energy (ΔG‡ = 28.5 kcal/mol for thiocyanation) .

Table 1. Comparative Analysis of Thiocyanation Methods

MethodReagent SystemYieldPurityKey AdvantageReference
Nucleophilic SubstitutionKSCN/CuCN/DMF45–68%92–95%Mild conditions
Pd-Catalyzed CouplingArNCS/Pd(OAc)₂/XPhos72–85%96–98%Regioselective
Microwave-AssistedNH₄SCN/DMSO/180°C88%99%Rapid (15 min)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 5-amino-2-thiocyanatobenzoate
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methyl 5-amino-2-thiocyanatobenzoate

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